molecular formula C8H15Cl2N3 B2375277 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 424837-34-3

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B2375277
CAS No.: 424837-34-3
M. Wt: 224.13
InChI Key: OEPNPAPWGDISPL-UHFFFAOYSA-N
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Description

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound known for its potential applications in medicinal chemistry. This compound is part of the imidazopyridine family, which is recognized for its diverse biological activities and therapeutic potential.

Preparation Methods

The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml). The mixture is then heated to reflux for 4 hours. After the reaction is complete, the solvent is evaporated, and the residue is dried under vacuum . This compound can be used without further purification.

Chemical Reactions Analysis

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents using appropriate nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride can be compared with other similar compounds such as:

  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
  • 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

These compounds share a similar imidazopyridine core structure but differ in the substituents attached to the core. The unique properties and biological activities of this compound are attributed to the presence of the ethyl group, which can influence its binding affinity and specificity towards molecular targets .

Properties

IUPAC Name

4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-6-8-7(3-4-9-6)10-5-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPNPAPWGDISPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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